Milnamide A was first isolated from marine sponge specimens collected in Papua New Guinea. The sponge species, particularly those belonging to the family Axinellidae, are known for producing a variety of bioactive secondary metabolites, including milnamide A, which is characterized by its unusual methylation pattern and cytotoxic effects against cancer cell lines .
Milnamide A is classified as a non-ribosomal peptide, a type of compound synthesized by ribosome-independent pathways. Non-ribosomal peptides are often produced by microorganisms or marine organisms and are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of Milnamide A has been achieved through various organic synthesis techniques. Notably, total synthesis approaches have been developed that utilize specific reaction conditions to construct the peptide's backbone effectively.
Technical Details:
Milnamide A is characterized by its unique tripeptide structure, which includes several methyl groups that contribute to its stability and biological activity. The molecular formula is C₁₄H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Milnamide A undergoes various chemical reactions that are significant for its biological activity. These include:
Technical Details:
Milnamide A's mechanism of action primarily involves its interaction with tubulin, the protein that forms microtubules within cells. By binding to tubulin, Milnamide A stabilizes microtubules and inhibits their depolymerization, leading to disrupted cell cycle progression.
Milnamide A has potential applications in the field of pharmacology due to its cytotoxic properties against cancer cells. Its ability to inhibit tubulin polymerization positions it as a candidate for further development into anticancer therapeutics.
Milnamide A belongs to the tripeptide family of marine-derived natural products, specifically classified as a cytotoxic depsipeptide due to its ester bond linkage. Its molecular formula is C~34~H~52~N~4~O~6~, with a molecular weight of 612.81 g/mol. The structure features three unusual amino acid residues: N-methyl-L-valine, β-methoxy-N-methyl-L-tyrosine, and a unique tert-butylproline moiety [3] [4]. A distinguishing structural element is the terminal vinyl chloride group, which enhances its bioactivity by facilitating covalent interactions with cellular targets. The stereochemistry includes S-configuration at chiral centers, confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [2] [7].
Table 1: Structural Characteristics of Milnamide A
Feature | Description | Biological Significance |
---|---|---|
Amino Acid Sequence | N-Me-Val-β-MeO-N-Me-Tyr-tert-Bu-Pro | Target specificity |
Terminal Functional Group | Vinyl chloride | Covalent binding to tubulin |
Stereochemistry | S-configuration at chiral centers | Bioactivity optimization |
N-Methylations | Valine and tyrosine residues | Metabolic stability |
Milnamide A was first isolated in the early 2000s from the marine sponge Auletta sp. collected off the coast of Papua New Guinea at depths of 20–30 meters. The discovery emerged from a bioassay-guided fractionation study focused on identifying tubulin-interactive compounds. Researchers employed cytotoxicity screening against the National Cancer Institute (NCI) 60 human tumor cell line panel, which revealed potent activity in the sponge extract [3] [9]. The initial chromatographic purification yielded milnamide A alongside structurally related compounds such as milnamide C and hemiasterlin, all exhibiting microtubule-depolymerizing activity [2].
Taxonomically, Auletta sp. belongs to the family Axinellidae (order: Axinellida), known for producing bioactive peptides. The sponge’s complex microbiome, including symbiotic bacteria like Entotheonella, is hypothesized to be the true biosynthetic source of milnamides. This aligns with genomic studies showing that sponge symbionts harbor non-ribosomal peptide synthetase (NRPS) gene clusters capable of synthesizing such metabolites [4] [10].
Table 2: Discovery Timeline of Milnamide A
Year | Event | Reference |
---|---|---|
2003 | Initial isolation from Auletta sp.; structural elucidation | [3] |
2004 | Identification of microtubule-depolymerizing activity | [2] |
2010s | Biosynthetic studies implicating sponge symbionts | [4] [10] |
Milnamide A exemplifies the pharmacological potential of marine sponges in oncology. Its primary mechanism involves binding to the vinca domain of β-tubulin, inhibiting microtubule assembly during mitosis. This triggers G2/M cell cycle arrest and apoptosis in cancer cells, with half-maximal inhibitory concentration (IC~50~) values of 1.65 μM (HCT-116 colon carcinoma) and 66.8 nM (p53-deficient colorectal cancer) [4] [7]. Notably, it overcomes resistance to taxanes and vinca alkaloids by targeting a distinct tubulin conformation, making it a candidate for refractory cancers [7].
The compound has inspired synthetic analogs like HTI-286 (taltobulin), which retains tubulin depolymerization activity while improving solubility. Clinical development of analogs faced challenges due to supply limitations and metabolic instability of the native compound. However, milnamide A’s discovery catalyzed exploration of marine sponges for novel scaffolds, highlighting the role of underexplored ecosystems in drug discovery [3] [10].
Table 3: Cytotoxic Activity of Milnamide A Against Cancer Cell Lines
Cell Line | Cancer Type | IC~50~ Value | Reference |
---|---|---|---|
HCT-116 | Colorectal carcinoma | 1.65 μM | [4] |
p53-deficient HCT-116 | Chemoresistant colorectal | 66.8 nM | [4] |
MDA-MB-435 | Breast adenocarcinoma | 1.48 × 10⁻⁴ μg/mL | [4] |
P388 murine leukemia | Leukemia | 0.02–20 μg/mL* | [1] |
*Range for related discodermins from Discodermia sp.
Milnamide A’s impact extends to chemical ecology studies, revealing how marine sponges employ such compounds as chemical defenses against predators. Its structural complexity also advances synthetic chemistry, with total syntheses enabling structure-activity relationship (SAR) studies. These investigations identified the vinyl chloride and tert-butyl groups as critical for potency [3] [7].
Despite discontinuation in clinical development, milnamide A remains a molecular probe for studying tubulin dynamics. It underscores the importance of marine biodiversity in addressing unmet medical needs, particularly through the exploration of symbiotic microbiomes for sustainable production [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0